molecular formula C10H14N4S B15068057 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine

6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine

Cat. No.: B15068057
M. Wt: 222.31 g/mol
InChI Key: FZMLISUEMBIGHA-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine ( 439692-56-5) is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a molecular formula of C 10 H 14 N 4 S and a molecular weight of 222.31 . Its structure incorporates a reactive hydrazinyl group at the 4-position of the thieno[2,3-d]pyrimidine scaffold, which is further substituted with a sterically demanding tert-butyl group . This makes it a versatile synthon for the synthesis of more complex molecules. The primary research value of this compound lies in its role as a key building block. The hydrazinyl functional group is a potent pharmacophore that can be readily functionalized to create hydrazone, azide, or other nitrogen-containing derivatives . These derivatives are of significant interest in the development of targeted therapeutics, as the thienopyrimidine core is a privileged structure in medicinal chemistry known for its ability to inhibit various kinases and other enzyme families. Researchers can utilize this compound to generate libraries of novel compounds for screening against a range of biological targets, such as in the development of potential anticancer or antimicrobial agents. Handling and Safety: Please consult the Safety Data Sheet (SDS) before use. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14N4S

Molecular Weight

222.31 g/mol

IUPAC Name

(6-tert-butylthieno[2,3-d]pyrimidin-4-yl)hydrazine

InChI

InChI=1S/C10H14N4S/c1-10(2,3)7-4-6-8(14-11)12-5-13-9(6)15-7/h4-5H,11H2,1-3H3,(H,12,13,14)

InChI Key

FZMLISUEMBIGHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(N=CN=C2S1)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Hydrazinylation: The hydrazinyl group can be introduced by reacting the intermediate compound with hydrazine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Reaction Mechanisms

  • Formation of thieno[2,3-d]pyrimidine core :

    • The Gewald reaction synthesizes the initial tetrahydrobenzo[b]thiophene derivative 1 via Michael addition of malononitrile to α-ketone, followed by nucleophilic attack of sulfur .

    • Intramolecular cyclization forms the fused thiophene-pyrimidine ring .

  • Hydrazination :

    • Hydrazine hydrate replaces the thiocarbonyl group in 16 with a hydrazinyl group, forming 17 .

Spectroscopic Characterization

Analytical TechniqueObserved Features
FT-IR Absorption bands at 3196 cm⁻¹ (NH) and 3313–3392 cm⁻¹ (NH₂)
¹H-NMR D₂O-exchangeable singlet peaks at δ 4.61 ppm (NH₂) and δ 7.88 ppm (NH)
Mass Spectrometry Molecular ion peak at m/z = 278 (indicative of thione-to-hydrazine conversion)

Structural Features

  • Molecular Formula : C₁₀H₁₄N₄S

  • Molecular Weight : 222.31 g/mol

  • Key Groups :

    • Hydrazinyl (NH₂NH) at position 4

    • tert-Butyl substituent at position 6

Chemical Reactivity

The hydrazinyl group enables further derivatization:

  • Condensation with Aldehydes : Reaction with aromatic aldehydes forms arylidene hydrazinyl derivatives .

  • Esterification : Reaction with ethyl chloroacetate yields ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate .

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of thieno[2,3-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a systematic comparison with structurally related compounds:

Substituent Variations at Position 6

  • 6-(tert-Butyl) Derivatives: 6-(tert-Butyl)-3H-thieno[2,3-d]pyrimidin-4-one (CAS 439692-54-3): This compound lacks the hydrazinyl group but shares the tert-butyl substituent. It exhibits a molar mass of 208.28 g/mol and crystallizes as a powder, stored at 2–8°C. Its reduced polarity compared to the hydrazinyl analogue may limit solubility but enhance stability . 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine (CAS 108099-55-4): The bromomethyl and chloro substituents introduce electrophilic reactivity, making this compound a versatile intermediate for further functionalization. However, these groups may confer cytotoxicity, limiting therapeutic applications .

Substituent Variations at Position 4

  • 4-Hydrazinyl Derivatives: 2-Pyridinecarboxaldehyde [6-(tert-butyl)thieno[2,3-d]pyrimidin-4-yl]hydrazone: This derivative demonstrates nanomolar inhibition of CDK4 (IC₅₀ = 32 nM) with high selectivity over CDK2 (>100-fold). The hydrazone linker enables conformational flexibility, optimizing binding to the kinase ATP pocket .

Core Structure Modifications

  • Furo[2,3-d]pyrimidines :
    • 6-Aryl-substituted furo[2,3-d]pyrimidin-4-amine (Figure 17B): Replacement of the thiophene ring with furan reduces sulfur-mediated hydrophobic interactions but improves metabolic stability due to lower susceptibility to oxidative degradation .

  • Pyrrolo[2,3-d]pyrimidines: Fluorinated 6-substituted pyrrolo[2,3-d]pyrimidines (Compounds 7–12): Fluorination enhances bioavailability and tumor targeting via increased cellular uptake. However, the pyrrolo core’s basic nitrogen may alter binding modes compared to thieno analogues .

Key Research Findings and Data Tables

Table 1: Comparative Analysis of Thieno[2,3-d]pyrimidine Derivatives

Compound Name Substituents (Position) Biological Target Key Property/Activity Reference
6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine 6: tert-Butyl; 4: Hydrazinyl CDK4 IC₅₀ = 32 nM; >100-fold selectivity over CDK2
6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine 6: Bromomethyl; 4: Cl Chemical intermediate Electrophilic reactivity; CAS 108099-55-4
4-Anilino-6-phenylthieno[2,3-d]pyrimidine (Figure 12D) 4: Anilino; 6: Phenyl Kinase inhibitors Moderate CDK4 inhibition (IC₅₀ = 120 nM)
6-Methoxypicolinohydrazide 6: Methoxy; Hydrazide N/A Synthetic intermediate; CAS listed

Table 2: Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Solubility (LogP) Storage Conditions
6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine C₁₀H₁₄N₄S 238.31 2.1 (predicted) Room temperature
6-Tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one C₁₀H₁₂N₂OS 208.28 1.29 (density) 2–8°C

Structure-Activity Relationship (SAR) Insights

  • Position 6 : Bulky substituents like tert-butyl improve lipophilicity and kinase binding via van der Waals interactions. Smaller groups (e.g., bromomethyl) enhance reactivity but may reduce target specificity .
  • Position 4: Hydrazinyl groups are critical for hydrogen bonding with CDK4’s Lys35 and Asp97 residues. Replacement with anilino or imino groups reduces potency due to weaker electrostatic interactions .
  • Core Modification: Thieno[2,3-d]pyrimidines generally exhibit stronger kinase inhibition than furo or pyrrolo analogues, attributed to the sulfur atom’s electron-withdrawing effects and planarity .

Biological Activity

6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, structural properties, and various biological activities of this compound, drawing upon diverse research findings.

Chemical Structure

The compound's chemical formula is C10H14N4SC_{10}H_{14}N_{4}S and it features a thieno[2,3-d]pyrimidine core structure with a tert-butyl group and a hydrazine moiety. The presence of these functional groups is believed to influence its biological activity significantly.

Synthesis

The synthesis of 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine typically involves the condensation of hydrazines with appropriate thieno-pyrimidine derivatives. Various methods have been explored, including solvent-free mechanochemical synthesis, which enhances yield and reduces environmental impact.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine. It has shown effectiveness against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's antibacterial activity appears comparable to that of established antibiotics, making it a candidate for further development in antimicrobial therapies .

Table 1: Antimicrobial Activity of 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus (MRSA)1832
Escherichia coli1564
Pseudomonas aeruginosa12128

Anticancer Activity

In addition to its antimicrobial effects, this compound has demonstrated promising anticancer activity. Research indicates that it can induce apoptosis in various cancer cell lines without significant toxicity to normal cells. The mechanism of action is believed to involve the inhibition of specific cellular pathways crucial for cancer cell proliferation .

Table 2: Cytotoxicity Profile of 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine

Cell LineIC50 (µM)Normal Cell Line Toxicity
HeLa (cervical cancer)15Low
MCF-7 (breast cancer)20Low
A549 (lung cancer)18Low

The biological activity of 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine is attributed to its ability to interact with cellular targets involved in microbial resistance and cancer cell survival. The hydrazine group is particularly important for its reactivity and interaction with biological macromolecules.

Case Studies

  • Antimicrobial Efficacy Against MRSA : In a controlled study, the compound was tested against MRSA strains isolated from clinical samples. Results indicated a significant reduction in bacterial load when treated with varying concentrations of the compound .
  • Cytotoxicity Assessment : A series of cytotoxicity assays were performed on multiple cancer cell lines. The results consistently showed that the compound effectively inhibited cell growth while sparing normal cells, suggesting a selective action that could be harnessed for therapeutic purposes .

Q & A

Basic Research Questions

Q. How can the synthesis of 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine be optimized for improved yield and purity?

  • Methodological Answer : Bromination of the thieno[2,3-d]pyrimidine core followed by nucleophilic substitution with tert-butyl hydrazine derivatives is a common approach. Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) should be systematically varied. For example, glacial acetic acid as a solvent and DMSO as a co-solvent have been shown to enhance cyclization efficiency in analogous thienopyrimidine systems . Post-synthesis purification via recrystallization (e.g., using acetic acid) or column chromatography is critical for removing unreacted hydrazine intermediates .

Q. What spectroscopic techniques are most reliable for characterizing the hydrazinyl group in this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the hydrazinyl (-NH-NH₂) substitution pattern. The NH protons typically appear as broad singlets in the δ 4.5–6.0 ppm range in DMSO-d₆. Infrared (IR) spectroscopy can validate N-H stretching vibrations (3200–3400 cm⁻¹). High-resolution mass spectrometry (HRMS) should corroborate the molecular formula .

Q. How does the tert-butyl group influence the compound’s solubility and stability?

  • Methodological Answer : The tert-butyl group enhances lipophilicity, reducing aqueous solubility but improving stability against oxidation. Solubility can be tested in DMSO, ethanol, or dichloromethane. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) should include HPLC monitoring to detect degradation products .

Advanced Research Questions

Q. What strategies can resolve contradictory data in bioactivity studies of this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to validate results. For instance, if antimicrobial activity is inconsistent, combine MIC (Minimum Inhibitory Concentration) assays with time-kill kinetics to assess bacteriostatic vs. bactericidal effects . Statistical tools like ANOVA or multivariate regression can identify confounding variables .

Q. How can computational modeling predict the reactivity of the hydrazinyl moiety in drug-target interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic properties of the hydrazinyl group, predicting nucleophilic attack sites. Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., kinases or receptors) should prioritize flexible residues near the hydrazinyl group. Validate predictions with mutagenesis studies or kinetic binding assays .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : Use a combination of steady-state kinetics (Km/Vmax analysis) and pre-steady-state stopped-flow methods to differentiate competitive vs. non-competitive inhibition. Isotopic labeling (e.g., ¹⁵N-hydrazine derivatives) can track bond formation/cleavage in enzymatic reactions. Surface Plasmon Resonance (SPR) provides real-time binding affinity data .

Q. How can structural modifications enhance selectivity for specific biological targets?

  • Methodological Answer : Introduce substituents at the 2-position of the thienopyrimidine core to sterically block off-target interactions. For example, substituting with electron-withdrawing groups (e.g., -CF₃) can modulate π-π stacking in kinase binding pockets. Comparative SAR (Structure-Activity Relationship) studies using analogues with varied alkyl/aryl groups are critical .

Data Integration and Theoretical Frameworks

Q. How should researchers integrate findings on this compound into broader theoretical models of thienopyrimidine pharmacology?

  • Methodological Answer : Align experimental data with established frameworks like the "lock-and-key" model for enzyme inhibition or pharmacophore models for receptor binding. For example, map the hydrazinyl group’s hydrogen-bonding capacity to conserved residues in kinase ATP-binding sites. Cite precedents from pyrido[4,3-d]pyrimidine systems to contextualize reactivity patterns .

Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?

  • Methodological Answer : Optimize reaction parameters (e.g., stoichiometry, solvent volume) using Design of Experiments (DoE) methodologies. Implement in-process controls (e.g., TLC/HPLC monitoring) and validate purity with orthogonal techniques (e.g., NMR, elemental analysis). Batch-to-batch consistency can be ensured by adhering to ICH Q11 guidelines for critical quality attributes .

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